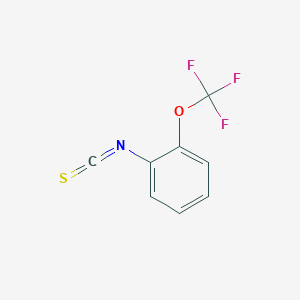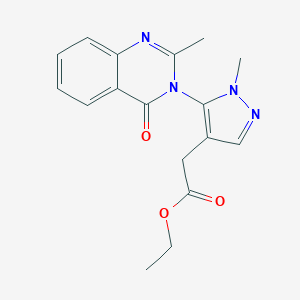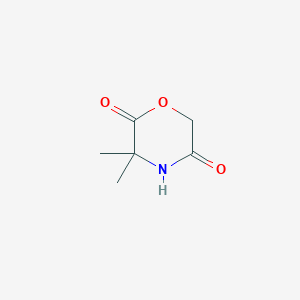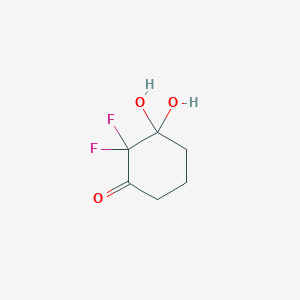
2-(Trifluoromethoxy)phenyl isothiocyanate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves transition-metal-free methods, such as the efficient method described for synthesizing structurally diversified trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from 2-isothiocyanobiaryls and aryl alkyl isothiocyanates using phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of trifluoromethanesulfonic acid (Zhao, Han, & Zhang, 2018).
Molecular Structure Analysis
Molecular structure analysis of 2-(trifluoromethoxy)phenyl isothiocyanate and its derivatives can be conducted using various spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the molecular structures of similar compounds have been elucidated, showing the influence of substituents on the molecule's reactivity and properties (Adamczyk-Woźniak et al., 2021).
Chemical Reactions and Properties
Isothiocyanates, including 2-(trifluoromethoxy)phenyl isothiocyanate, undergo various chemical reactions, such as cycloisomerization, which allows for the synthesis of diverse indole derivatives (Organic & biomolecular chemistry, 2014). Their chemical properties are influenced by the presence of the isothiocyanate group, which is reactive towards nucleophiles, and the electron-withdrawing trifluoromethoxy group, which affects the electronic properties of the aromatic ring.
Aplicaciones Científicas De Investigación
Biogenic Amines Determination : It has been used as a derivatization reagent for biogenic amines, facilitating their determination by LC-tandem mass spectrometry and 19F NMR. This application simplifies the analysis of biogenic amines in beverages, highlighting its utility in food chemistry (Jastrzębska et al., 2018).
Synthesis of Trifluoroethylthiol Compounds : It plays a role in the synthesis of trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines, demonstrating its use in organic synthesis, particularly in the creation of novel organic compounds (Zhao et al., 2018).
Apoptosis and Cancer Research : Phenyl isothiocyanates, a related group, have been shown to induce apoptosis in HeLa cells, suggesting potential use in cancer research and the development of chemopreventive agents (Yu et al., 1998).
Liquid Crystal Research : Isothiocyanates with liquid-crystalline properties have been synthesized and studied for their high clearing points and low viscosities, indicating their application in the field of liquid crystal technology (Dabrowski et al., 1989).
Organofluorine Compounds Synthesis : It is also involved as an intermediate in the synthesis of a variety of new organofluorine compounds, showcasing its versatility in organic chemistry (Castagnetti & Schlosser, 2001).
Antibacterial Applications : The study of (trifluoromethoxy)phenylboronic acids, which are structurally related, highlights potential antibacterial applications against Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).
Electrooptical Properties in Liquid Crystals : The synthesis and investigation of fluorinated phenyl-tolane isothiocyanate liquid crystal compounds reveal applications in enhancing electrooptical properties for LC optic devices (Peng et al., 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Mecanismo De Acción
Mode of Action
They can form covalent bonds with amino, hydroxyl, and sulfhydryl groups on proteins, potentially altering their function .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Result of Action
As a member of the isothiocyanate family, it may share some of the biological activities observed for other isothiocyanates, such as anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethoxy)phenyl isothiocyanate . These factors include temperature, pH, and the presence of other chemical entities in the environment .
Propiedades
IUPAC Name |
1-isothiocyanato-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJYPIWOGCCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380480 | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175205-33-1 | |
| Record name | 1-Isothiocyanato-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)




